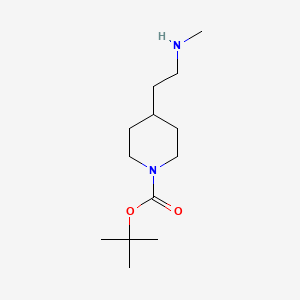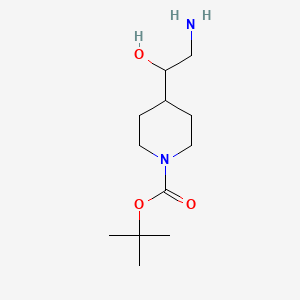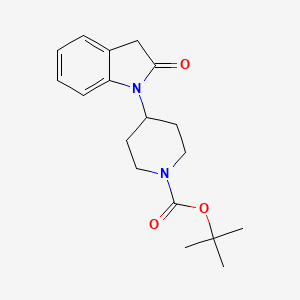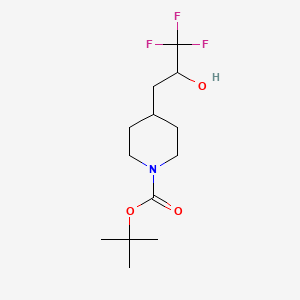![molecular formula C11H19NO3 B592329 (4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 CAS No. 175695-44-0](/img/no-structure.png)
(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 is a deuterated version of the antibiotic linezolid. It is a synthetic compound that belongs to the class of oxazolidinones, which are used to treat various bacterial infections.
Mechanism Of Action
The mechanism of action of linezolid and ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 is similar. They both inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This prevents the formation of the initiation complex and stops protein synthesis.
Biochemical And Physiological Effects
The biochemical and physiological effects of ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 are similar to those of linezolid. It has broad-spectrum activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It is also effective against some gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis.
Advantages And Limitations For Lab Experiments
The advantages of using ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 in lab experiments are that it is a deuterated version of linezolid, which makes it ideal for use as a reference standard and internal standard in various analytical methods. It is also stable and has a long shelf life. The limitations are that it is expensive and may not be readily available in some laboratories.
Future Directions
There are various future directions for the use of ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 in scientific research. One possible direction is the development of new analytical methods for the quantification of linezolid in biological samples. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of linezolid in different patient populations. Additionally, ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 could be used in the development of new linezolid formulations for the treatment of bacterial infections.
Synthesis Methods
The synthesis of ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 involves the reaction of deuterated 2-aminomethyl-1,3-propanediol with 2-(2-methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-4-one in the presence of a catalyst. The reaction yields the deuterated version of linezolid, which can be purified and used for various scientific research applications.
Scientific Research Applications
((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 has various scientific research applications. It is primarily used as a reference standard for the analysis of linezolid in biological samples. It is also used as an internal standard for the quantification of linezolid in various matrices. Additionally, ((4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 is used in pharmacokinetic and pharmacodynamic studies of linezolid.
properties
CAS RN |
175695-44-0 |
|---|---|
Product Name |
(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3 |
Molecular Formula |
C11H19NO3 |
Molecular Weight |
216.295 |
IUPAC Name |
(4S)-4-propan-2-yl-3-[(2S)-2-(trideuteriomethyl)butanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H19NO3/c1-5-8(4)10(13)12-9(7(2)3)6-15-11(12)14/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1/i4D3 |
InChI Key |
PTLVGXKLHKHRDN-KBWAKMBYSA-N |
SMILES |
CCC(C)C(=O)N1C(COC1=O)C(C)C |
synonyms |
[S-(R*,R*)]-4-(1-Methylethyl)-3-(2-methyl-1-oxobutyl)-2-oxazolidinone-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



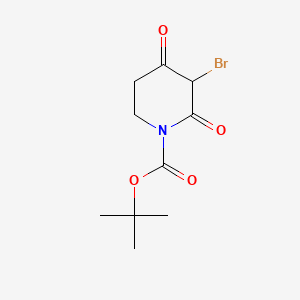
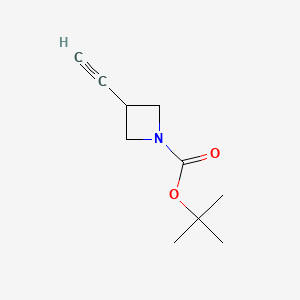
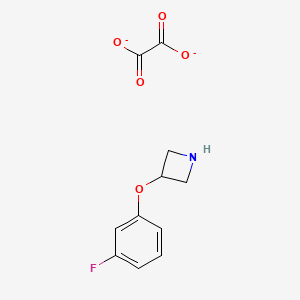
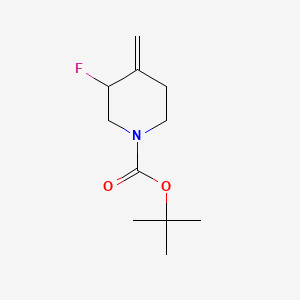
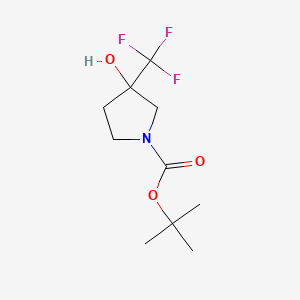
![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)
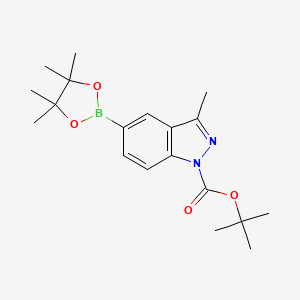
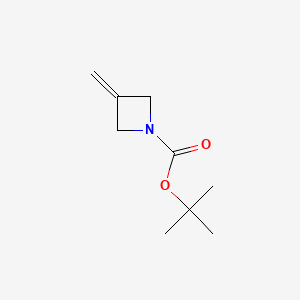
![tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B592260.png)
